molecular formula C22H20N6O B611766 (2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone CAS No. 1286725-49-2

(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone

Cat. No. B611766
M. Wt: 384.44
InChI Key: KKICJSSCAYMJOA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule. The molecular weight is the sum of the atomic weights of all the atoms in the molecule.



Synthesis Analysis

The synthesis of a compound refers to the methods used to create that compound. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the products formed during these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antifungal Applications

Researchers have explored the antifungal potential of various synthetic compounds against pathogens such as Fusarium oxysporum f. sp. albedinis, the cause of Bayoud disease. Compounds with specific antifungal pharmacophore sites have shown efficacy in combating this pathogen. Understanding the structure–activity relationship (SAR) and pharmacophore predictions can provide insights into the biological activity against such fungal threats (Kaddouri et al., 2022).

Role in Drug Metabolism and Cytochrome P450 Inhibition

The compound's relevance in drug metabolism, particularly its interaction with Cytochrome P450 (CYP) enzymes, is noteworthy. These enzymes play a critical role in the metabolism of various drugs, and understanding the inhibitory effects of certain compounds on CYP isoforms is crucial for predicting drug-drug interactions and enhancing drug safety and efficacy (Khojasteh et al., 2011).

Chemotherapy and Anticancer Applications

Compounds with pyrazole and pyridine/pyrazine structures are being investigated for their anticancer activities, particularly against non-small cell lung carcinoma (NSCLC). These compounds, through molecular docking simulations, have shown potential as EGFR inhibitors, offering a promising avenue for NSCLC treatment with improved specificity and reduced resistance issues (Hidayat et al., 2022).

Synthesis and Biological Activities

The synthesis and bioevaluation of novel pyrazole derivatives have been a subject of significant interest due to their wide range of potential biological activities including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Innovative synthesis methods under various conditions have been explored to harness these properties for practical applications (Sheetal et al., 2018).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or potential modifications to improve its properties.


I hope this general approach helps you in your analysis. If you have specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-5-6-17(11-16(15)2)28-21(26-9-3-4-10-26)18-13-27(14-20(18)25-28)22(29)19-12-23-7-8-24-19/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKICJSSCAYMJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=NC=CN=C4)N5C=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone
Reactant of Route 4
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone

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